molecular formula C14H19NO2 B7503086 N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide

N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide

Cat. No.: B7503086
M. Wt: 233.31 g/mol
InChI Key: LBJZFIMJMNYOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential biological applications. This compound is also known as LY3023414 and has been studied extensively for its mechanism of action and its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. LY3023414 inhibits this pathway by binding to the ATP-binding site of PI3K, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that LY3023414 can inhibit angiogenesis, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide in lab experiments is its specificity for the PI3K/Akt/mTOR pathway. This specificity allows for targeted inhibition of this pathway, which is often dysregulated in cancer cells. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide. One area of research involves the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Additionally, studies could focus on the use of LY3023414 in combination with other cancer treatments to enhance its efficacy. Finally, more research is needed to fully understand the potential physiological effects of this compound and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide involves the reaction of 3-methoxy-2,4-dimethylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography and recrystallization.

Scientific Research Applications

N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in various research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that LY3023414 can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Properties

IUPAC Name

N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-7-8-12(10(2)13(9)17-3)15-14(16)11-5-4-6-11/h7-8,11H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZFIMJMNYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2CCC2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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